2-(3-chlorophenyl)-1-methyl-2-oxoethyl 2-[(4-nitrobenzoyl)amino]benzoate
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, employing specific reagents and conditions to achieve the desired structure. For example, Kumar et al. (2014) detailed the synthesis of related compounds through reactions involving chlorophenacyl bromide and methylbenzoic acids in a dimethylformamide (DMF) medium at room temperature, highlighting the critical role of solvent choice and temperature control in the synthesis of such compounds (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic methods, including IR and X-ray diffraction studies. For instance, Kumar et al. (2014) utilized these methods to confirm the structure of a related molecule, showing the effectiveness of these techniques in elucidating complex molecular structures (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit specific behaviors, such as the formation of hydrogen-bonded chains and sheets as reported by Portilla et al. (2007). These interactions significantly influence the compound's chemical properties and its potential utility in various applications (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the potential applications of these compounds. The detailed crystallographic analysis provided by X-ray studies offers insights into the compound's stability and reactivity, as demonstrated in the works of Kumar et al. (2014) (Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, hyperpolarizability, and charge transfer mechanisms, are assessed through computational and experimental methods. The studies by Kumar et al. (2014) on similar compounds provide a comprehensive analysis of these aspects, highlighting the importance of theoretical and experimental synergy in chemical research (Kumar et al., 2014).
properties
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-[(4-nitrobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O6/c1-14(21(27)16-5-4-6-17(24)13-16)32-23(29)19-7-2-3-8-20(19)25-22(28)15-9-11-18(12-10-15)26(30)31/h2-14H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXZINVIOKVWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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